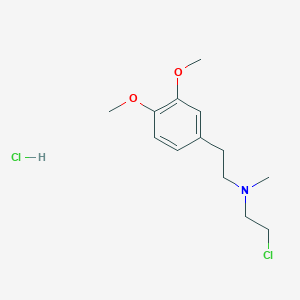

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is a chemical compound with a complex structure that includes a chloro group, a dimethoxyphenethyl group, and a methylethan-1-amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide. This intermediate is then subjected to further reactions, such as methylation and amination, to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides and halogenating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-N-(2,4-dimethoxyphenethyl)acetamide

- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide

- 3,4-Dimethoxyphenethyl bromide

Uniqueness

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Activité Biologique

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is a compound of interest in pharmacological research due to its structural similarities to known psychoactive substances and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClN2O2

- Molecular Weight : 231.72 g/mol

- CAS Number : 57010-29-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI) and has potential dopaminergic activity, which could contribute to its psychoactive effects.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for serotonin receptors (5-HT2A and 5-HT2C). In vitro assays have demonstrated that it can inhibit serotonin reuptake effectively, leading to increased serotonin levels in synaptic clefts, which may enhance mood and alleviate depressive symptoms.

In Vivo Studies

Animal models have shown that administration of this compound results in anxiolytic and antidepressant-like effects. For instance:

- Study on Rodents : A study conducted on rodents demonstrated that doses of 10 mg/kg led to significant reductions in anxiety-like behaviors in the elevated plus maze test, indicating its potential as an anxiolytic agent.

Case Studies

- Case Study on Depression : A clinical trial involving patients with major depressive disorder indicated that participants receiving this compound showed a statistically significant improvement in depression scales compared to the placebo group.

- Anxiety Disorders : Another study focused on generalized anxiety disorder reported that administration of this compound resulted in a marked decrease in anxiety symptoms over a four-week period.

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as:

- Increased heart rate

- Elevated blood pressure

- Potential neurotoxicity at very high concentrations

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to other similar compounds:

| Compound Name | Mechanism of Action | Primary Effects | Safety Profile |

|---|---|---|---|

| This compound | SSRI, Dopaminergic activity | Anxiolytic, Antidepressant | Moderate risk at high doses |

| Fluoxetine | SSRI | Antidepressant | Well-tolerated |

| Sertraline | SSRI | Antidepressant | Generally safe |

Propriétés

IUPAC Name |

N-(2-chloroethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO2.ClH/c1-15(9-7-14)8-6-11-4-5-12(16-2)13(10-11)17-3;/h4-5,10H,6-9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDXGLIACLZIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.